molecular formula C6H12O2 B6148394 1-(2-methoxyethyl)cyclopropan-1-ol CAS No. 1251057-33-6

1-(2-methoxyethyl)cyclopropan-1-ol

Cat. No.: B6148394
CAS No.: 1251057-33-6
M. Wt: 116.2
InChI Key:
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Description

1-(2-Methoxyethyl)cyclopropan-1-ol is an organic compound with the molecular formula C6H12O2 It features a cyclopropane ring substituted with a 2-methoxyethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of a catalyst. The reaction typically proceeds under mild conditions and can be optimized for regio- and stereoselectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure safety and efficiency. The choice of catalyst and reaction conditions is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)cyclopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Methoxyethyl)cyclopropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing biological processes and potentially leading to therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

  • 1-(2-Hydroxyethyl)cyclopropan-1-ol
  • 1-(2-Methoxyethyl)cyclopropane
  • 1-(2-Methoxyethyl)cyclopropan-2-ol

Comparison: 1-(2-Methoxyethyl)cyclopropan-1-ol is unique due to the presence of both a methoxyethyl group and a hydroxyl group on the cyclopropane ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the hydroxyl group enhances its solubility in water and its potential for hydrogen bonding, while the methoxyethyl group influences its lipophilicity and overall molecular stability .

Properties

CAS No.

1251057-33-6

Molecular Formula

C6H12O2

Molecular Weight

116.2

Purity

95

Origin of Product

United States

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